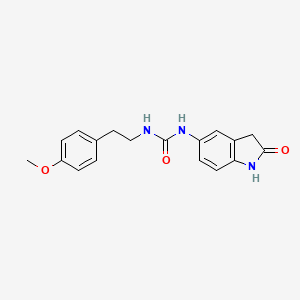
1-(4-Methoxyphenethyl)-3-(2-oxoindolin-5-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxyphenethyl)-3-(2-oxoindolin-5-yl)urea, also known as MPX, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPX is a urea derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively. In
作用機序
The mechanism of action of 1-(4-Methoxyphenethyl)-3-(2-oxoindolin-5-yl)urea is not fully understood, but studies have shown that it acts by inhibiting various signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in cell growth and survival. It has also been shown to inhibit the JAK/STAT pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in animal models of inflammatory diseases, and protect neurons from oxidative stress-induced damage. This compound has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation, and to inhibit the migration and invasion of cancer cells.
実験室実験の利点と制限
1-(4-Methoxyphenethyl)-3-(2-oxoindolin-5-yl)urea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, and its mechanism of action has been studied extensively. This compound has also been shown to have low toxicity in animal models, making it a potential candidate for further preclinical studies. However, the limitations of this compound include its limited solubility in water, which can make it difficult to administer in vivo, and its lack of selectivity for specific signaling pathways, which can lead to off-target effects.
将来の方向性
There are several future directions for 1-(4-Methoxyphenethyl)-3-(2-oxoindolin-5-yl)urea research. One potential direction is the development of this compound analogs with improved solubility and selectivity for specific signaling pathways. Another direction is the evaluation of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials. Overall, this compound has shown promising potential for cancer treatment and other therapeutic applications, and further research is needed to fully understand its mechanism of action and potential clinical applications.
合成法
1-(4-Methoxyphenethyl)-3-(2-oxoindolin-5-yl)urea can be synthesized through different methods, and the most commonly used method involves the reaction between 4-methoxyphenethylamine and isatoic anhydride. The reaction results in the formation of this compound, which is then purified through recrystallization. Other methods of synthesis include the reaction between 4-methoxyphenethylamine and 5-isocyanatoindoline-2,3-dione, and the reaction between 4-methoxyphenethylamine and 2-isocyanatoindolin-5-one.
科学的研究の応用
1-(4-Methoxyphenethyl)-3-(2-oxoindolin-5-yl)urea has been studied extensively for its potential therapeutic applications. One of the most promising applications of this compound is its ability to inhibit the growth of cancer cells. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer treatment. This compound has also been studied for its anti-inflammatory and neuroprotective effects. It has been shown to reduce inflammation in animal models of inflammatory diseases and to protect neurons from oxidative stress-induced damage.
特性
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(2-oxo-1,3-dihydroindol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-24-15-5-2-12(3-6-15)8-9-19-18(23)20-14-4-7-16-13(10-14)11-17(22)21-16/h2-7,10H,8-9,11H2,1H3,(H,21,22)(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMKTRASIHHBHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

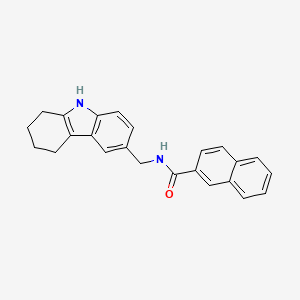
![Methyl 3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methylsulfamoyl]thiophene-2-carboxylate](/img/structure/B3019338.png)



![N-(3-chloro-2-fluorophenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B3019344.png)
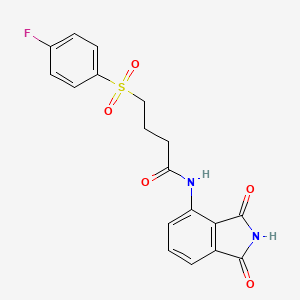

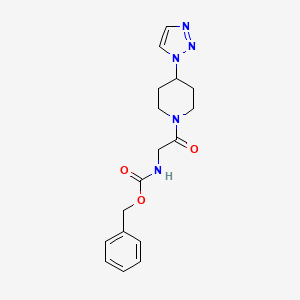
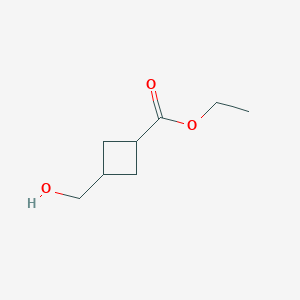
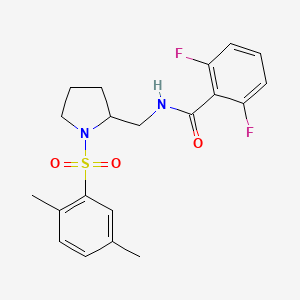
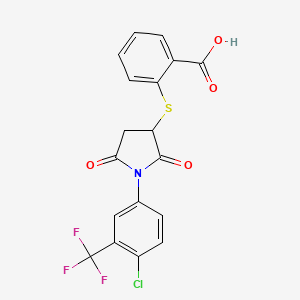

![Diethyl [3,3-di(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-yl]phosphonate](/img/structure/B3019356.png)